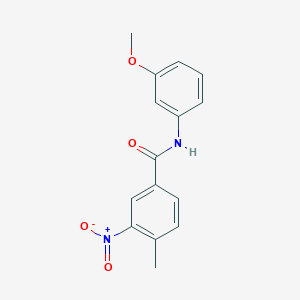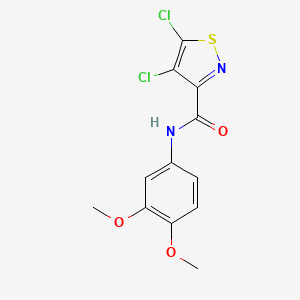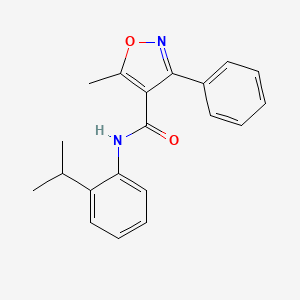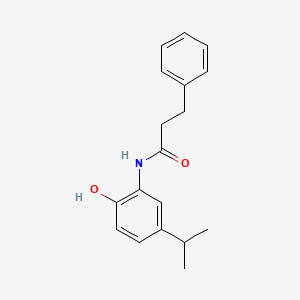![molecular formula C12H11BrN2O3S B5781940 ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, also known as BPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. In cancer cells, this compound has been reported to induce apoptosis and cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of anti-apoptotic proteins. In microbial cells, this compound has been reported to inhibit the activity of various enzymes involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, depending on the concentration and exposure time. In cancer cells, this compound has been reported to induce DNA damage and oxidative stress, leading to apoptosis and cell death. In microbial cells, this compound has been reported to disrupt cell wall synthesis and membrane integrity, leading to cell death. In animal models, this compound has been reported to exhibit significant toxicity at high doses, but no adverse effects have been reported at lower doses.
实验室实验的优点和局限性
Ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity at high doses.
未来方向
There are several future directions for ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate research, including the development of more efficient synthesis methods, the identification of new applications in various fields, and the investigation of its mechanism of action at the molecular level. Additionally, the development of this compound-based drugs and materials with improved efficacy and safety profiles is an area of active research.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for this promising compound.
合成方法
Ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be synthesized through a multistep process involving the reaction of 3-bromobenzyl chloride with thiosemicarbazide, followed by cyclization with ethyl chloroacetate and oxidation with hydrogen peroxide. This method has been reported to yield this compound with high purity and yield.
科学研究应用
Ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been reported to exhibit significant anticancer, antimicrobial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and sensors. In agriculture, this compound has been reported to exhibit significant herbicidal and insecticidal activities.
属性
IUPAC Name |
ethyl 2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c1-2-17-10(16)7-19-12-15-14-11(18-12)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYWEHEAGRGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)

![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)

![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)


![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)

![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)

